2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203492
InChI:
SMILES:
Molecular Formula: C₇H₇D₃O₄
Molecular Weight: 161.17

2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3

CAS No.:

Cat. No.: VC0203492

Molecular Formula: C₇H₇D₃O₄

Molecular Weight: 161.17

* For research use only. Not for human or veterinary use.

2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 -

Specification

Molecular Formula C₇H₇D₃O₄
Molecular Weight 161.17

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Properties

PropertyValue
Molecular FormulaC₇H₇D₃O₄
Molecular Weight161.17 g/mol
Physical DescriptionWhite Crystals
CompositionCarbon, Hydrogen, Deuterium, Oxygen

The molecular weight of 161.17 g/mol reflects the substitution of three hydrogen atoms (atomic mass ~1.008) with three deuterium atoms (atomic mass ~2.014), accounting for the increase from the non-deuterated version's molecular weight of 158.15 g/mol . This mass difference of approximately 3 atomic mass units is consistent with the triple deuteration indicated in the compound name.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 largely mirror those of its non-deuterated counterpart, with some subtle differences typical of deuterated compounds. Based on the properties of the non-deuterated version and general principles of isotopic substitution, the following characteristics can be inferred:

Physical PropertyValueSource
Physical StateWhite Crystalline Solid
Purity (Commercial)98%
Melting PointExpected to be similar to non-deuterated version (111-114°C) with slight elevation
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, Protected from air and light

The white crystalline appearance of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 is consistent with many cyclic organic compounds containing carbonyl groups. The deuteration is unlikely to significantly alter the crystal morphology or color, though it may slightly influence packing arrangements in the solid state .

Chemical Reactivity

The deuterated compound retains the same functional groups and reactive centers as its non-deuterated analogue, though kinetic isotope effects may alter reaction rates in processes involving the C-D bonds. The 1,3-dioxane-4,6-dione core structure remains chemically reactive in similar ways to Meldrum's acid derivatives:

  • The acidic nature of the compound enables its participation in condensation reactions

  • The cyclic structure can open under appropriate conditions

  • The compound can function as an acylating agent in organic synthesis

  • The deuterium labeling makes it valuable for mechanistic studies and isotopic tracing experiments

The primary chemical distinction between the deuterated and non-deuterated versions lies in the strength of the C-D bonds, which are slightly stronger than C-H bonds, potentially affecting reaction rates in processes where these bonds are broken .

SupplierPackage SizePrice (USD)Discount
Coompo Research5mg$120.0010% OFF
Coompo Research50mg$880.0010% OFF

These prices reflect the specialized nature of isotopically labeled compounds, which typically command premium prices due to their synthesis complexity and limited production scale . For comparison, the non-deuterated version is available from various suppliers at different price points:

ManufacturerProduct DescriptionPackage SizePrice (USD)
Sigma-Aldrich97% purity25g$268
TRCNot specified25g$85
AK ScientificNot specified5g$35
AlichemNot specified100g$277.20

The significant price difference between the deuterated and non-deuterated versions highlights the added value and production complexity associated with isotopic labeling .

Applications in Research and Chemistry

Pharmaceutical Research Applications

2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 serves as an important isotope-labeled reagent in pharmaceutical research, particularly in the development of antifibrotic agents. Its primary documented application is in the synthesis of 3',4'-bis-difluoromethoxycinnamoylanthranilate (FT061), a compound with significant therapeutic potential:

ApplicationDescriptionReference
FT061 SynthesisUsed as reagent in the synthesis pathway for an orally-active antifibrotic agent
Diabetic Nephropathy ResearchThe resulting compound (FT061) reduces albuminuria in rat models of progressive diabetic nephropathy
Reference StudyWilliams, S.J., et al.: Bioorg. Med. Chem. Lett., 23, 6868 (2013)

The deuterium labeling makes this compound particularly valuable for metabolic studies, pharmacokinetic investigations, and reaction mechanism elucidation in the development of pharmaceutical agents .

Analytical and Mechanistic Studies

Deuterated compounds like 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 serve essential functions in analytical chemistry and mechanistic investigations:

  • Mass Spectrometry: The distinct mass fingerprint of deuterated compounds makes them excellent internal standards for quantitative mass spectrometry

  • NMR Studies: Deuterium labeling creates unique signals in NMR spectroscopy, facilitating structure elucidation and reaction monitoring

  • Reaction Mechanism Investigations: Isotope effects can reveal mechanistic details about chemical transformations

  • Metabolic Pathway Tracing: Deuterated compounds allow researchers to track metabolic transformations of drug candidates

The non-deuterated version of this compound has been studied using electron spin resonance (ESR), electron nuclear double resonance (ENDOR), and electron-electron double resonance (ELDOR) to investigate tunneling rotation of hindered methyl groups in crystal structures . The deuterated version would provide complementary information in such studies due to the different quantum mechanical properties of deuterium compared to hydrogen .

Spectroscopic Properties and Characterization

X-ray Crystallography and Structural Studies

Studies on the non-deuterated version have examined its crystal structure through X-ray crystallography and related techniques. The paper by Geoffroy et al. discussed in search result investigated the tunneling rotation of a hindered methyl group in X-irradiated 2,2,5-trimethyl-1,3-dioxane-4,6-dione crystals using ESR, ENDOR, and ELDOR spectra .

The deuterated version would exhibit different tunneling behavior due to the increased mass of deuterium, potentially providing complementary information about rotational barriers and quantum mechanical properties of methyl group rotation. Such studies could reveal fundamental insights about intramolecular forces and rotational dynamics in crystalline organic compounds .

ParameterRecommendation
Storage Temperature2-8°C (refrigerated)
Protection RequirementsProtect from air and light
Container TypeAirtight container
Special ConsiderationsMay be hygroscopic; handle under dry conditions

Proper storage is essential to maintain the compound's purity and prevent degradation through oxidation or other chemical processes .

Safety ParameterInformation
Protective EquipmentEyeshields; Gloves; type N95 (US); type P1 (EN143) respirator filter
Hazard CodesXi (Irritant)
Safety PhrasesS23-S24/25 (Avoid contact with skin and eyes, avoid inhalation)
WGK Germany3 (Severe hazard to waters)

Researchers should treat this compound as a potential irritant and handle it with appropriate precautions in a well-ventilated laboratory setting with proper personal protective equipment .

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